1,2-二辛酰基-sn-甘油

描述

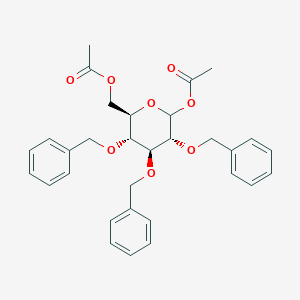

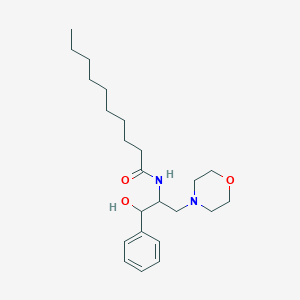

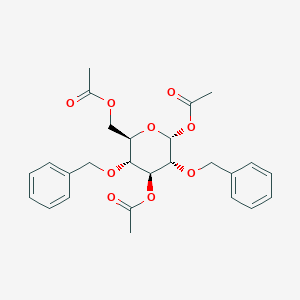

1,2-dioctanoyl-sn-glycerol is 1,2-diacyl-sn-glycerol in which both the 1- and 2-acyl groups are specified as octanoyl. Formula C19H36O5. It is a 1,2-diacyl-sn-glycerol and a dioctanoylglycerol. It is an enantiomer of a 2,3-dioctanoyl-sn-glycerol.

科学研究应用

蛋白激酶C (PKC) 活化

1,2-二辛酰基-sn-甘油是一种细胞渗透性蛋白激酶C (PKC) 活化剂 . PKC 是一个蛋白激酶家族,在多种信号转导途径中发挥关键作用。PKC 的活化与广泛的生物学过程和疾病相关,包括癌症、糖尿病和心血管疾病。

模拟促肿瘤佛波酯

该化合物已被证实可以模拟促肿瘤佛波酯的效应 . 佛波酯已知可促进肿瘤生长和进展,1,2-二辛酰基-sn-甘油模拟这些效应的能力可用于研究肿瘤促进机制和测试抗癌药物。

研究有丝分裂

1,2-二辛酰基-sn-甘油可以模拟佛波酯对有丝分裂的效应 . 有丝分裂是指细胞分裂和复制的过程。这种特性可用于研究细胞分裂和生长,这对理解癌症等疾病具有重要意义。

表皮生长因子 (EGF) 结合和作用

该化合物已被证实可以模拟佛波酯对完整细胞中表皮生长因子结合和作用的效应 . EGF 是一种生长因子,可刺激细胞生长、增殖和分化。了解 EGF 的作用有助于研究伤口愈合、组织再生和癌症。

脂类生化研究

1,2-二辛酰基-sn-甘油用于脂类生化研究 . 它是甘油脂的一种,其研究可以提供对脂类代谢、脂类信号通路和脂类相关疾病的见解。

诱导人类精子顶体反应

1,2-二辛酰基-sn-甘油和 1,2-二油酰基-sn-甘油在诱导人类精子顶体反应方面几乎等效 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16"

作用机制

Target of Action

The primary target of 1,2-Dioctanoyl-sn-glycerol is Protein Kinase C (PKC) . PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

1,2-Dioctanoyl-sn-glycerol is a cell-permeable analog of the second messenger Diacylglycerol (DAG), which is a physiological activator of PKC . It interacts with PKC, activating it and leading to the phosphorylation of other proteins . It has been shown to have a lower affinity for the α isoform of PKC than for the other isoforms .

Biochemical Pathways

The activation of PKC by 1,2-Dioctanoyl-sn-glycerol can affect various biochemical pathways. PKC plays a role in several signal transduction cascades and is involved in the regulation of many cellular processes, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

It is soluble in DMSO and chloroform , suggesting that it may have good bioavailability due to its lipophilic nature.

Result of Action

The activation of PKC by 1,2-Dioctanoyl-sn-glycerol can lead to various molecular and cellular effects. For example, it has been shown to mimic the effects of tumor-promoting phorbol esters on mitogenesis and epidermal growth factor binding and action in intact cells . It also inhibits slow (L-type) Ca 2+ current in rat heart cells independently of PKC activation and inhibits the cGMP-gated channel in rod outer segments by a phosphorylation-independent mechanism .

生化分析

Biochemical Properties

1,2-Dioctanoyl-sn-glycerol interacts with various enzymes and proteins, particularly protein kinase C (PKC) . It exhibits lower affinity for the α isoform of PKC than for the other isoforms . The nature of these interactions involves the activation of PKC, which then influences various biochemical reactions .

Cellular Effects

1,2-Dioctanoyl-sn-glycerol has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its activation of PKC can lead to changes in these cellular processes .

Molecular Mechanism

The molecular mechanism of action of 1,2-Dioctanoyl-sn-glycerol involves its binding interactions with biomolecules, particularly PKC . It activates PKC, leading to changes in gene expression . This activation can also result in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The effects of 1,2-Dioctanoyl-sn-glycerol can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of 1,2-Dioctanoyl-sn-glycerol can vary with different dosages in animal models

Metabolic Pathways

1,2-Dioctanoyl-sn-glycerol is involved in various metabolic pathways due to its interaction with PKC . It can affect metabolic flux or metabolite levels . Detailed information on the specific enzymes or cofactors it interacts with is currently limited.

属性

IUPAC Name |

[(2S)-3-hydroxy-2-octanoyloxypropyl] octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBULZYTDGUSSK-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701311778 | |

| Record name | 1,2-Dioctanoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(8:0/8:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0116368 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60514-48-9 | |

| Record name | 1,2-Dioctanoyl-sn-glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60514-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060514489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dioctanoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1,2-Dioctanoyl-sn-glycerol (1,2-Dioctanoyl-sn-glycerol) primarily acts as a cell-permeable analog of diacylglycerol (DAG), a crucial second messenger in various signaling pathways. Its primary target is Protein Kinase C (PKC), which it activates by mimicking the action of endogenous DAG. [, , , , , , , , ]

- Phosphorylation of target proteins: PKC, upon activation, phosphorylates specific serine and threonine residues on its target proteins, altering their activity, localization, and interactions with other molecules. [, , , , , ]

- Modulation of ion channels: 1,2-Dioctanoyl-sn-glycerol has been shown to modulate the activity of various ion channels, including voltage-gated potassium channels, L-type calcium channels, and others, leading to changes in membrane potential, intracellular calcium levels, and cellular excitability. [, , , , ]

- Regulation of gene expression: In some cell types, PKC activation by 1,2-Dioctanoyl-sn-glycerol influences gene expression by activating transcription factors or modulating other signaling pathways that ultimately control gene transcription. [, , ]

ANone: The structural characterization of 1,2-Dioctanoyl-sn-glycerol is as follows:

A: 1,2-Dioctanoyl-sn-glycerol itself is not directly involved in catalyzing chemical reactions. Instead, it functions as a signaling molecule, mimicking the action of diacylglycerol (DAG) to activate Protein Kinase C (PKC). [, , , , , , , , ] Therefore, it does not possess intrinsic catalytic properties like a traditional enzyme. Its selectivity lies in its ability to activate PKC, albeit with some limitations in mimicking all aspects of DAG signaling.

ANone: While the provided research focuses primarily on experimental studies of 1,2-Dioctanoyl-sn-glycerol, computational chemistry and modeling can provide valuable insights into its interactions with PKC and other potential targets. Such methods can include:

ANone: While the provided research primarily focuses on the effects of 1,2-Dioctanoyl-sn-glycerol, understanding its SAR is crucial for developing more potent and selective PKC activators.

- Acyl chain length: The length of the acyl chains at the 1 and 2 positions of the glycerol backbone influences membrane permeability and PKC activating potency. [, ] 1,2-Dioctanoyl-sn-glycerol, with its eight-carbon acyl chains, exhibits good cell permeability.

- Stereochemistry: The sn-configuration of the glycerol backbone is crucial for activity, as the 1,3-isomer is generally inactive. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。